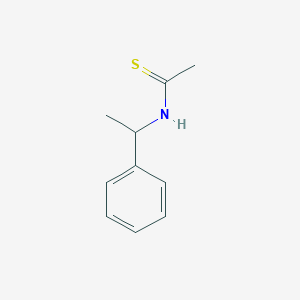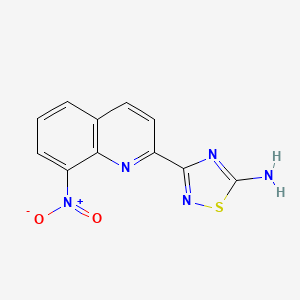
1-Chloro-8-methylnonan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-8-methylnonan-4-one is an organic compound with the molecular formula C10H19ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon and a ketone group on the fourth carbon of a nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-8-methylnonan-4-one can be synthesized through several methods. One common approach involves the chlorination of 8-methylnonan-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, ensuring complete chlorination of the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-8-methylnonan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products:
Substitution: Formation of 1-hydroxy-8-methylnonan-4-one or 1-amino-8-methylnonan-4-one.
Reduction: Formation of 1-chloro-8-methylnonan-4-ol.
Oxidation: Formation of 1-chloro-8-methylnonanoic acid.
Applications De Recherche Scientifique
1-Chloro-8-methylnonan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-chloro-8-methylnonan-4-one depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. For example, its chlorinated structure may allow it to interact with and inhibit enzymes or other proteins, affecting their function.
Comparaison Avec Des Composés Similaires
1-Chlorononan-4-one: Similar structure but lacks the methyl group on the eighth carbon.
8-Methylnonan-4-one: Similar structure but lacks the chlorine atom on the first carbon.
1-Bromo-8-methylnonan-4-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-8-methylnonan-4-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
54131-60-1 |
|---|---|
Formule moléculaire |
C10H19ClO |
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
1-chloro-8-methylnonan-4-one |
InChI |
InChI=1S/C10H19ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9H,3-8H2,1-2H3 |
Clé InChI |
OLISZSOMTWIMLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(=O)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



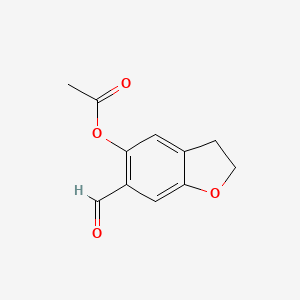
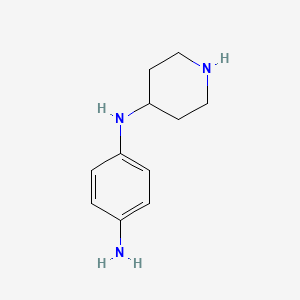

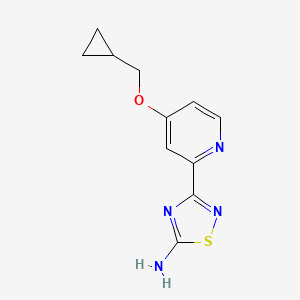

![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)

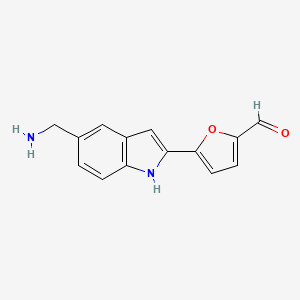
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)

